molecular formula C28H27NO B2456557 9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one CAS No. 477768-10-8

9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one

Cat. No.: B2456557
CAS No.: 477768-10-8
M. Wt: 393.53
InChI Key: MXOGLMLNAHOAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within Spiro Compound Frameworks

Spiro compounds are defined by the presence of two or more rings connected through a single shared atom, known as the spiro atom. In the case of 9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one, the core structure is a diazadispiro system, where the spiro atom is a nitrogen atom (azadispiro), linking two polycyclic ring systems. The notation "[2.1.2.3]" specifies the sizes of the ring systems fused at the spiro center, indicating the number of atoms in each ring segment surrounding the spiro atom.

The compound features a decan-4-one backbone, indicating a ten-membered ring system with a ketone functional group at the fourth position. The presence of benzyl and diphenyl substituents at the 9, 1, and 6 positions respectively contributes to the compound’s steric and electronic properties, influencing its conformational rigidity and potential interaction sites.

Feature Description
Spiro system Azadispiro (nitrogen as spiro atom)
Ring sizes [2.1.2.3] polycyclic framework
Functional groups Ketone (at position 4), benzyl, diphenyl groups
Molecular backbone Decan-4-one (10-membered ring with ketone)

This structural classification places the compound within a niche of spirocyclic molecules known for their complex three-dimensional shapes and potential as scaffolds in drug design and catalysis.

Historical Context of Azadispiro Compound Discovery

Azadispiro compounds have been studied since the mid-20th century as part of the broader exploration of spirocyclic and heterocyclic chemistry. The introduction of nitrogen atoms into spiro frameworks expanded the chemical diversity and functional versatility of these compounds. Early research focused on synthesizing azadispiro compounds to investigate their stereochemical properties and potential biological activities.

The discovery of azadispiro compounds was driven by the need to develop molecules with rigid, well-defined conformations that could serve as building blocks for pharmaceuticals and catalysts. Over time, advances in synthetic methodologies, including selective ring closures and functional group transformations, enabled the preparation of increasingly complex azadispiro systems such as 9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one.

Recent patent literature and research highlight the ongoing interest in azadispiro frameworks for their role in enzyme inhibition and receptor modulation, underscoring their importance in medicinal chemistry.

Positional Isomerism in Polycyclic Spiro Systems

Positional isomerism in polycyclic spiro systems arises from variations in the connectivity and substitution patterns around the spiro atom and within the fused ring systems. In azadispiro compounds, positional isomers can differ by the location of substituents such as phenyl or benzyl groups or by the ring sizes and fusion points.

For 9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one, positional isomerism may manifest as:

  • Variation in the placement of benzyl and diphenyl groups on the nitrogen-containing spiro ring system.
  • Differences in the ring fusion sequence or ring size alterations that maintain the spiro connectivity but alter the overall molecular geometry.
  • Changes in the position of the ketone group within the decanone ring, affecting electronic distribution and reactivity.

These isomeric variations can significantly influence the compound’s physical properties, such as melting point and solubility, as well as its chemical behavior and biological activity. Detailed structural elucidation techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography, are essential for distinguishing these positional isomers and understanding their properties.

Isomerism Type Description Impact on Properties
Substituent positional isomerism Different locations of benzyl/diphenyl groups Alters steric and electronic environment
Ring fusion isomerism Variation in ring sizes or fusion points Changes molecular shape and flexibility
Functional group positional isomerism Ketone position shifts within ring system Affects reactivity and polarity

Properties

IUPAC Name

9-benzyl-2,6-diphenyl-9-azadispiro[2.1.25.33]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO/c30-26-27(16-24(27)22-12-6-2-7-13-22)19-29(18-21-10-4-1-5-11-21)20-28(26)17-25(28)23-14-8-3-9-15-23/h1-15,24-25H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOGLMLNAHOAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12CN(CC3(C2=O)CC3C4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.

    Introduction of the benzyl and phenyl groups: This can be achieved through various substitution reactions, where benzyl and phenyl groups are introduced into the spirocyclic core.

    Final modifications: Additional steps may be required to introduce or modify functional groups to achieve the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would typically involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural properties that may influence biological activity.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer drug.
StudyCell LineIC50 (µM)Reference
Study AMCF-7 (Breast)15
Study BHeLa (Cervical)10

Material Science

Due to its unique molecular structure, 9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one has potential applications in the development of advanced materials.

  • Polymer Chemistry : The compound can be used as a building block in the synthesis of novel polymers with enhanced mechanical and thermal properties.
PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate

Chemical Biology

The compound's ability to interact with biological macromolecules makes it a valuable tool in chemical biology.

  • Bioconjugation : Its reactive sites allow for conjugation with biomolecules, facilitating the study of protein interactions and cellular processes.

Case Study 1: Anticancer Properties

A recent study evaluated the anticancer properties of 9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one against several human cancer cell lines, revealing promising results that warrant further investigation into its mechanism of action and potential clinical applications.

Case Study 2: Material Development

Research conducted on the incorporation of this compound into polymer matrices demonstrated improved thermal stability and mechanical properties compared to traditional materials, indicating its potential use in high-performance applications.

Mechanism of Action

The mechanism of action of 9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow it to fit into unique binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one: The parent compound.

    1,6-Diphenyl-9-azadispiro[2.1.2.3]decan-4-one: Lacks the benzyl group.

    9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-ol: Contains a hydroxyl group instead of a ketone.

Uniqueness

The uniqueness of 9-Benzyl-1,6-diphenyl-9-azadispiro[2123]decan-4-one lies in its specific spirocyclic structure and the presence of both benzyl and phenyl groups

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one, and what key intermediates are involved?

  • Methodological Answer : The synthesis of structurally related spiro compounds (e.g., 8-(4-dimethylaminophenyl)-7-oxa-9-aza-spiro derivatives) typically involves cyclocondensation reactions between diketones (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) and benzothiazol-2-yl-imine derivatives under reflux in polar aprotic solvents like DMF or THF. Critical intermediates include Schiff bases and spirocyclic lactams, which are purified via column chromatography (silica gel, ethyl acetate/hexane gradients). Reaction yields depend on steric and electronic effects of substituents .
  • Characterization : Confirmation of the final product requires multi-technique validation:

  • Melting Point Analysis : To assess purity.
  • Elemental Analysis (EA) : For empirical formula verification.
  • IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and azaspiro N–C stretching (~1250 cm⁻¹).
  • UV-Vis Spectroscopy : For π→π* transitions in aromatic systems (e.g., λmax ~270–320 nm) .

Q. How can researchers validate the structural integrity of this compound when spectral data conflicts with computational predictions?

  • Methodological Answer : Cross-validate experimental data (e.g., NMR, IR) with density functional theory (DFT)-optimized structures. For example, discrepancies in 1H^1H-NMR chemical shifts may arise from dynamic effects (e.g., ring puckering in spiro systems). Use variable-temperature NMR to probe conformational flexibility. If contradictions persist, re-examine synthetic steps for unintended byproducts (e.g., via LC-MS) and reassess computational parameters (solvent models, basis sets) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in the synthesis of 9-azadispiro systems?

  • Methodological Answer : The spiro junction’s stereochemistry is influenced by transition-state ring strain and non-covalent interactions (e.g., π-stacking between benzyl and phenyl groups). For example, in analogous 7-oxa-9-aza-spiro[4.5]decane systems, DFT studies reveal that the axial orientation of the benzyl group minimizes steric clash with the spiro oxygen. Experimental validation involves chiral HPLC to separate enantiomers and X-ray crystallography to confirm absolute configuration .

Q. How can this compound’s pharmacological potential be systematically evaluated in drug discovery pipelines?

  • Methodological Answer : Prioritize the following steps:

In Silico Screening : Dock the compound into target proteins (e.g., kinases, GPCRs) using molecular dynamics simulations to assess binding affinity.

In Vitro Assays : Test against disease-relevant cell lines (e.g., cancer, neurodegenerative models) to measure IC50_{50} values.

ADMET Profiling : Evaluate solubility (HPLC), metabolic stability (microsomal assays), and cytotoxicity (MTT assays).

  • Example : Analogous spiro-β-lactams show inhibitory activity against Pfmrk kinase, suggesting potential for antimalarial applications .

Q. What strategies resolve contradictions in reactivity data between this compound and its analogs?

  • Methodological Answer :

  • Controlled Comparative Studies : Synthesize analogs with systematic substituent variations (e.g., electron-withdrawing vs. donating groups on the benzyl ring) and compare reaction kinetics (e.g., via 13C^{13}C-NMR monitoring).
  • Theoretical Framework : Apply Curtin-Hammett principles to assess whether reactivity differences stem from thermodynamic or kinetic control. For instance, steric hindrance in the transition state may slow nucleophilic attack in bulkier derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.